5H,6H,7H,8H,9H,10H-Imidazo[1,2-a]azocine-3-sulfonyl chloride
CAS No.:
Cat. No.: VC17707359
Molecular Formula: C9H13ClN2O2S
Molecular Weight: 248.73 g/mol
* For research use only. Not for human or veterinary use.
![5H,6H,7H,8H,9H,10H-Imidazo[1,2-a]azocine-3-sulfonyl chloride -](/images/structure/VC17707359.png)
Specification
Molecular Formula | C9H13ClN2O2S |
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Molecular Weight | 248.73 g/mol |
IUPAC Name | 5,6,7,8,9,10-hexahydroimidazo[1,2-a]azocine-3-sulfonyl chloride |
Standard InChI | InChI=1S/C9H13ClN2O2S/c10-15(13,14)9-7-11-8-5-3-1-2-4-6-12(8)9/h7H,1-6H2 |
Standard InChI Key | QNVLESGPGHRTDX-UHFFFAOYSA-N |
Canonical SMILES | C1CCCN2C(=NC=C2S(=O)(=O)Cl)CC1 |
Introduction
Structural Characterization and Nomenclature
Core Framework and Functional Groups
The compound’s IUPAC name delineates a bicyclic system comprising:
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An imidazo[1,2-a]azocine core, where the imidazole ring (five-membered, two nitrogen atoms) is fused to an azocine ring (eight-membered, one nitrogen atom).
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A sulfonyl chloride (-SO₂Cl) group at position 3 of the imidazole ring, a highly reactive electrophilic moiety commonly employed in sulfonamide synthesis .
The hydrogen count (5H–10H) indicates partial saturation across the azocine ring, suggesting a chair-like or boat-like conformation to minimize steric strain. Comparative analysis with 2-methylimidazo[1,2-a]azepine-3-sulfonyl chloride (a seven-membered analog) reveals that expanding the ring to eight members introduces conformational flexibility but may reduce thermodynamic stability due to increased ring strain.
Table 1: Key Structural Parameters of Related Imidazo-Fused Sulfonyl Chlorides
Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
---|---|---|---|
Imidazo[1,2-a]pyridine-3-sulfonyl chloride | C₇H₅ClN₂O₂S | 216.65 | Pyridine fusion, -SO₂Cl |
2-Methylimidazo[1,2-a]azepine-3-sulfonyl chloride | C₉H₁₃ClN₂O₂S | 248.73 | Azepine fusion, -CH₃, -SO₂Cl |
Target compound | C₁₀H₁₅ClN₂O₂S | 262.76* (estimated) | Azocine fusion, -SO₂Cl |
*Estimated via homologous series comparison .
Synthetic Strategies and Challenges
Retrosynthetic Analysis
The synthesis of imidazoazocine sulfonyl chlorides likely proceeds through:
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Ring-forming cyclization: Condensation of a diamine or aminothiol with a carbonyl-containing precursor to construct the azocine ring. For example, thiourea and ethyl bromopyruvate form thiazole intermediates, which undergo cyclization with phenacyl bromides .
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Sulfonation: Chlorosulfonation of the imidazoazocine core using chlorosulfonic acid (ClSO₃H) or SO₂Cl₂ under controlled conditions .
A critical challenge lies in stabilizing the eight-membered azocine ring during synthesis. Smaller rings (e.g., azepine) benefit from faster cyclization kinetics, whereas azocines may require high-dilution conditions to suppress oligomerization.
Case Study: Imidazo[1,2-a]pyridine-3-sulfonyl Chloride Synthesis
The synthesis of imidazo[1,2-a]pyridine-3-sulfonyl chloride (CAS 499770-78-4) involves:
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Cyclocondensation of 2-aminopyridine with α-haloketones to form the imidazo[1,2-a]pyridine core.
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Sulfonation at position 3 using ClSO₃H in dichloroethane at 0–5°C .
Adapting this protocol to the azocine system would require substituting 2-aminoazocine precursors, which are synthetically demanding due to the ring’s size and reduced commercial availability.
Physicochemical Properties and Reactivity
Table 2: Comparative Stability of Sulfonyl Chlorides
Compound | Decomposition Products | Storage Recommendations |
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Imidazo[1,2-a]pyridine-3-sulfonyl chloride | SO₂, HCl, CO | -20°C, desiccated, under N₂ |
2-Methylimidazo[1,2-a]azepine-3-sulfonyl chloride | SO₂, HCl, imidazole derivatives | 2–8°C, argon atmosphere |
Target compound | (Predicted) SO₂, HCl, azocine fragments | -80°C, sealed ampules, desiccant |
Industrial and Research Applications
Intermediate in Medicinal Chemistry
Sulfonyl chlorides are pivotal in synthesizing sulfonamides, sulfonate esters, and sulfonyl ureas. The target compound’s strained ring system could yield derivatives with unique pharmacokinetic profiles, such as improved blood-brain barrier penetration compared to smaller rings .
Material Science Applications
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